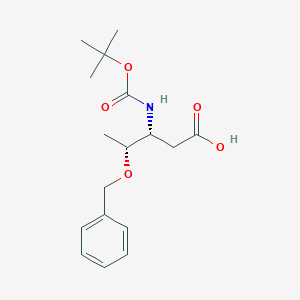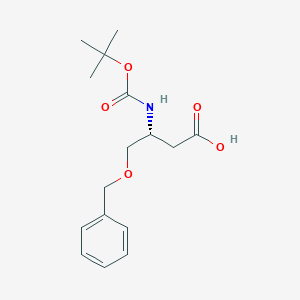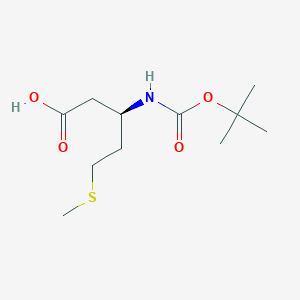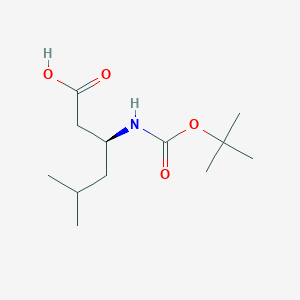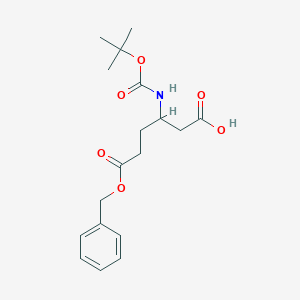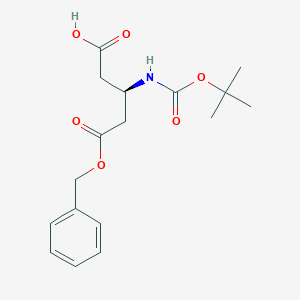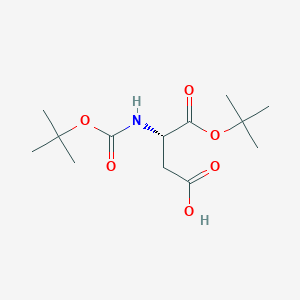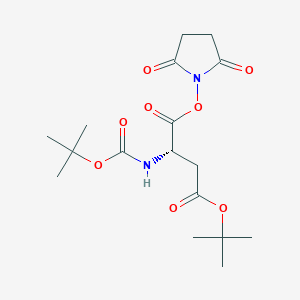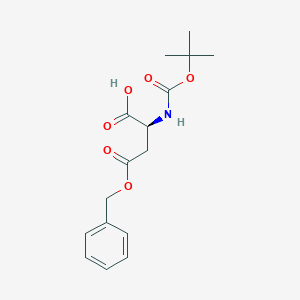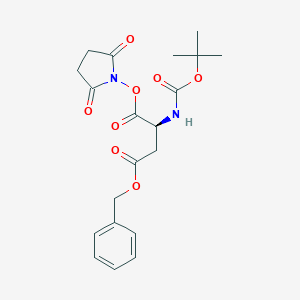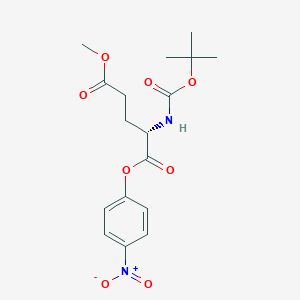
Boc-glu(ome)-onp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Boc-glu(ome)-onp” is a glutamic acid derivative . It is also known as N-tert-Butoxycarbonyl-L-glutamic acid dimethyl ester . It is used for research purposes .
Synthesis Analysis
The synthesis of “Boc-glu(ome)-onp” involves the use of triethylamine in 1,4-dioxane and water at room temperature for 18 hours . The solution is then extracted with MTBE and the aqueous phase is cooled on ice and carefully acidified to pH 3 by slow addition of 10% citric acid solution .Molecular Structure Analysis
The molecular formula of “Boc-glu(ome)-onp” is C12H21NO6 . It has a molecular weight of 275.30 .Physical And Chemical Properties Analysis
“Boc-glu(ome)-onp” appears as a solid, white to off-white in color . It has a density of 1.2±0.1 g/cm3 . The boiling point is 428.4±40.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Chemical Synthesis and Peptide Modification
Boc-Glu(ome)-onp could potentially be involved in the synthesis of peptides and proteins, similar to other Boc-protected amino acids. For example, the synthesis of antigenic peptides from Escherichia coli protein fimbriae involves the use of Boc-protected amino acids and demonstrates the importance of such compounds in preparing biologically active peptides with specific sequences (Meldal, 1986). This process highlights the role of Boc-Glu(ome)-onp in peptide synthesis, where protecting groups are crucial for the stepwise addition of amino acids.
Study of Enzyme Mechanisms
Compounds similar to Boc-Glu(ome)-onp are used in the study of enzyme mechanisms. For instance, the hydrolysis of amide groups in peptides provides insights into the behavior of enzymes such as proteases and their substrate specificity (Onoprienko, Yelin, & Miroshnikov, 2000). Understanding these mechanisms is fundamental for designing inhibitors and therapeutic agents targeting specific enzymes.
Biomaterials and Tissue Engineering
In the field of biomaterials and tissue engineering, Boc-Glu(ome)-onp could find applications in the development of materials for medical use. The study of transglutaminases in tissue engineering demonstrates the use of specific inhibitors to modulate enzyme activity for tissue adhesive applications (Zeugolis et al., 2009). This research area may benefit from compounds like Boc-Glu(ome)-onp for the functionalization of biomaterials and the development of new therapeutic strategies.
Direcciones Futuras
Propiedades
IUPAC Name |
5-O-methyl 1-O-(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O8/c1-17(2,3)27-16(22)18-13(9-10-14(20)25-4)15(21)26-12-7-5-11(6-8-12)19(23)24/h5-8,13H,9-10H2,1-4H3,(H,18,22)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDDNYQRWHNTOO-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427061 |
Source


|
| Record name | 5-Methyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-glu(ome)-onp | |
CAS RN |
16947-07-2 |
Source


|
| Record name | 5-Methyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-3-([1,1'-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B558349.png)


